molecular formula C5H8N2O5 B1346484 Ureidosuccinic acid CAS No. 923-37-5

Ureidosuccinic acid

Cat. No.: B1346484
CAS No.: 923-37-5
M. Wt: 176.13 g/mol
InChI Key: HLKXYZVTANABHZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ureidosuccinic acid is primarily involved in the de novo pyrimidine nucleotide biosynthesis pathway . It is formed from aspartate and carbamoyl phosphate via the action of the enzyme known as aspartate carbamoyltransferase (ACTase) .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. This compound is biosynthesized from carbamoyl phosphate and L-aspartic acid through the action of the enzyme aspartate carbamoyltransferase (ACTase) . This interaction results in changes in the biochemical pathways involved in pyrimidine biosynthesis .

Biochemical Pathways

This compound serves as an intermediate in pyrimidine biosynthesis . Pyrimidines are essential components of nucleic acids like DNA and RNA, and they play a crucial role in cell division, protein synthesis, and in maintaining cell integrity.

Pharmacokinetics

The uptake of this compound in organisms like yeast is influenced by the nitrogen source. When proline was the sole nitrogen source, this compound uptake occurred; however, when ammonium sulfate or glutamic acid was the nitrogen source, uptake was inhibited . This suggests that the bioavailability of this compound can be influenced by the presence of certain substances in the environment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the uptake of this compound in yeast is regulated by nitrogen metabolism . This suggests that the compound’s action can be modulated by the presence of certain substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ureidosuccinic acid can be synthesized through the reaction of aspartic acid with carbamoyl phosphate. The reaction is catalyzed by the enzyme aspartate carbamoyltransferase, which facilitates the transfer of the carbamoyl group to aspartic acid, forming this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves the fermentation of microorganisms that are genetically engineered to overproduce the necessary enzymes. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Ureidosuccinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Ureidopropionic acid
  • Beta-Ureidoisobutyric acid
  • N-Acetylaspartic acid

Comparison: Ureidosuccinic acid is unique in its role as an intermediate in the pyrimidine biosynthesis pathway. While similar compounds like 3-ureidopropionic acid and beta-ureidoisobutyric acid are also involved in metabolic pathways, they do not play a direct role in the synthesis of pyrimidine nucleotides. N-acetylaspartic acid, on the other hand, is involved in the synthesis of N-acetylaspartylglutamate, a neurotransmitter in the brain .

Properties

IUPAC Name

2-(carbamoylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKXYZVTANABHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030182
Record name N-(Aminocarbonyl)aspartic acid
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Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

923-37-5, 13184-27-5
Record name Ureidosuccinic acid
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Record name Ureidosuccinic acid
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Record name N-carbamoylaspartic acid
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Record name N-(aminocarbonyl)-DL-aspartic acid
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Record name N-CARBAMOYLASPARTIC ACID, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of ureidosuccinic acid (USA) in biological systems?

A1: this compound (USA) is a key intermediate in the biosynthesis of pyrimidines [, , , , , , , ]. Pyrimidines are essential components of nucleic acids (DNA and RNA) and play crucial roles in various cellular processes.

Q2: How does USA contribute to pyrimidine synthesis?

A2: USA is synthesized from aspartic acid and carbamoyl phosphate in a reaction catalyzed by aspartate transcarbamylase (ATC) [, , , ]. This is an early step in the de novo pyrimidine biosynthetic pathway. USA is then converted to dihydroorotic acid and subsequently to orotic acid, which is further processed to form uridine monophosphate (UMP) - a precursor for other pyrimidine nucleotides [, , , , , ].

Q3: Can USA be utilized by all organisms for pyrimidine synthesis?

A4: Not all organisms can utilize USA directly. For example, some strains of Lactobacillus bulgaricus require USA to be converted to orotic acid before it can be used for growth [, ]. Additionally, this compound did not serve as a pyrimidine precursor in Bacillus cereus [].

Q4: What is the significance of USA uptake in yeast?

A5: In yeast, USA uptake is regulated by nitrogen catabolite repression, a system that controls the expression of genes involved in nitrogen metabolism []. The presence of preferred nitrogen sources, such as ammonium, represses the uptake of less preferred sources, such as USA.

Q5: What is the relationship between the [URE3] prion and USA uptake?

A7: The [URE3] prion is a misfolded form of Ure2p that is incapable of repressing USA uptake genes, even in the presence of preferred nitrogen sources [, ]. This leads to a Ura+ phenotype in ura2 mutant yeast strains, allowing them to grow on media lacking uracil but containing USA.

Q6: Have different [URE3] prion strains been identified?

A8: Yes, distinct [URE3] prion strains with different properties have been identified []. For example, type A [URE3] corresponds to conventional [URE3] with low Ure2p activity, while the novel type B variant exhibits relatively high residual Ure2p activity.

Q7: What are the implications of USA metabolism for cancer research?

A9: this compound is a precursor to pyrimidines, which are essential for DNA and RNA synthesis. Cancer cells often have increased demand for nucleotides due to their rapid proliferation. Inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme downstream of USA in the pyrimidine synthesis pathway, have shown promise as anti-cancer agents [].

Q8: How does DHODH inhibition affect cancer cells?

A10: DHODH inhibition disrupts pyrimidine biosynthesis, leading to depletion of downstream metabolites like uridine and ultimately inhibiting DNA and RNA synthesis []. This preferentially affects rapidly dividing cancer cells that rely heavily on de novo pyrimidine synthesis.

Q9: Are there specific DHODH inhibitors being investigated for cancer treatment?

A11: Yes, AG-636 is a novel, potent and selective DHODH inhibitor currently in clinical trials for lymphoma and acute leukemia []. Preclinical studies have shown its efficacy in inhibiting AML cell proliferation, inducing apoptosis, and promoting differentiation.

Q10: How does AG-636 exert its anti-cancer effects?

A12: AG-636 inhibits DHODH, leading to the accumulation of upstream metabolites like L-dihydroorotic acid and this compound, while depleting downstream metabolites like uridine, CDP and dCMP []. This metabolic disruption triggers apoptosis, inhibits cell proliferation and promotes differentiation of leukemic cells.

Q11: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C5H8N2O6, and its molecular weight is 192.12 g/mol.

Q12: Is spectroscopic data available for this compound?

A12: While the provided research abstracts do not provide specific spectroscopic data (NMR, IR, etc.), such data can be found in chemical databases like PubChem and ChemSpider.

Q13: Has this compound been investigated for its anti-tumor activity?

A16: While this compound itself hasn't been extensively studied for direct anti-tumor activity, some of its derivatives, like the dihydrazide of D,L-ureidosuccinic acid (DHUA), have shown antibacterial and moderate antitumor activities [, ].

Q14: How was DHUA's antitumor activity assessed?

A17: DHUA's antitumor activity was evaluated in vivo using mouse models of various tumor types, including Myeloma P-8, Sarcoma 180, and Yoshida sarcoma []. The compound demonstrated varying degrees of tumor growth inhibition in these models.

Q15: What is the significance of studying the renal metabolome in relation to USA?

A18: One study found that Empagliflozin, a type 2 diabetes medication, caused an increase in this compound levels in the kidney cortex of obese mice []. This suggests a potential link between USA metabolism and renal function, though further research is needed to elucidate the exact relationship.

Q16: Are there analytical methods available to measure this compound levels in biological samples?

A19: Yes, several analytical techniques can be employed to measure USA levels, including liquid chromatography coupled with mass spectrometry (LC-MS) [, , , ]. These techniques offer high sensitivity and specificity for quantifying metabolites in complex biological matrices.

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